molecular formula C19H27FN4O2 B1162302 N-(1-amino-3S-methyl-1-oxopentan-2S-yl)-2-(5-fluoropentyl)-2H-indazole-3-carboxamide

N-(1-amino-3S-methyl-1-oxopentan-2S-yl)-2-(5-fluoropentyl)-2H-indazole-3-carboxamide

Cat. No.: B1162302
M. Wt: 362.4
InChI Key: CIXZTODJNNGQFI-BBRMVZONSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of 2H-Indazole-3-carboxamide, N-((1S,2S)-1-(aminocarbonyl)-2-methylbutyl) involves several synthetic routes. One common method includes the reaction of indazole derivatives with appropriate amines under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2H-Indazole-3-carboxamide, N-((1S,2S)-1-(aminocarbonyl)-2-methylbutyl) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2H-Indazole-3-carboxamide, N-((1S,2S)-1-(aminocarbonyl)-2-methylbutyl) has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2H-Indazole-3-carboxamide, N-((1S,2S)-1-(aminocarbonyl)-2-methylbutyl) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2H-Indazole-3-carboxamide, N-((1S,2S)-1-(aminocarbonyl)-2-methylbutyl) can be compared with other indazole derivatives. Similar compounds include:

  • 2H-Indazole-3-carboxylic acid
  • N-((1S,2S)-1-(aminocarbonyl)-2-methylpropyl)-2H-indazole-3-carboxamide

These compounds share structural similarities but may differ in their specific functional groups and resulting properties.

Properties

Molecular Formula

C19H27FN4O2

Molecular Weight

362.4

IUPAC Name

N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-2-(5-fluoropentyl)indazole-3-carboxamide

InChI

InChI=1S/C19H27FN4O2/c1-3-13(2)16(18(21)25)22-19(26)17-14-9-5-6-10-15(14)23-24(17)12-8-4-7-11-20/h5-6,9-10,13,16H,3-4,7-8,11-12H2,1-2H3,(H2,21,25)(H,22,26)/t13-,16-/m0/s1

InChI Key

CIXZTODJNNGQFI-BBRMVZONSA-N

SMILES

CCC(C)C(C(=O)N)NC(=O)C1=C2C=CC=CC2=NN1CCCCCF

Synonyms

N-(1-amino-3S-methyl-1-oxopentan-2S-yl)-2-(5-fluoropentyl)-2H-indazole-3-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-amino-3S-methyl-1-oxopentan-2S-yl)-2-(5-fluoropentyl)-2H-indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-amino-3S-methyl-1-oxopentan-2S-yl)-2-(5-fluoropentyl)-2H-indazole-3-carboxamide
Reactant of Route 3
N-(1-amino-3S-methyl-1-oxopentan-2S-yl)-2-(5-fluoropentyl)-2H-indazole-3-carboxamide
Reactant of Route 4
N-(1-amino-3S-methyl-1-oxopentan-2S-yl)-2-(5-fluoropentyl)-2H-indazole-3-carboxamide
Reactant of Route 5
N-(1-amino-3S-methyl-1-oxopentan-2S-yl)-2-(5-fluoropentyl)-2H-indazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-amino-3S-methyl-1-oxopentan-2S-yl)-2-(5-fluoropentyl)-2H-indazole-3-carboxamide

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